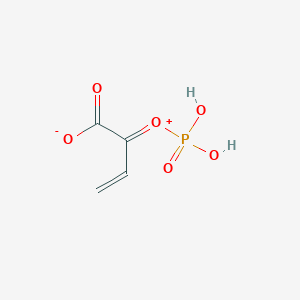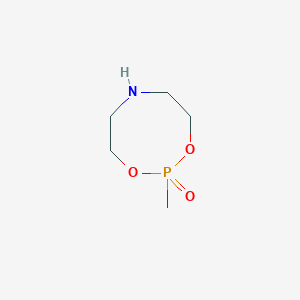
Methyl (2-chloropropan-2-yl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-chloropropan-2-yl)phosphonochloridate is an organophosphorus compound with the molecular formula C4H9Cl2O2P It is a derivative of phosphonic acid and is characterized by the presence of both methyl and 2-chloropropan-2-yl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloropropan-2-yl)phosphonochloridate typically involves the reaction of methyl phosphonic dichloride with 2-chloropropan-2-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methyl phosphonic dichloride+2-chloropropan-2-ol→Methyl (2-chloropropan-2-yl)phosphonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-chloropropan-2-yl)phosphonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent, and the reaction is usually conducted at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphonates.
Hydrolysis: The major products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (2-chloropropan-2-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (2-chloropropan-2-yl)phosphonochloridate involves its interaction with nucleophiles, leading to the formation of substituted phosphonates. The compound can act as an electrophile due to the presence of the phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Comparaison Avec Des Composés Similaires
Methyl (2-chloropropan-2-yl)phosphonochloridate can be compared with other organophosphorus compounds such as:
Methylphosphonic dichloride: Lacks the 2-chloropropan-2-yl group and has different reactivity.
2-Chloropropan-2-ylphosphonic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Dimethyl methylphosphonate: Contains two methyl groups instead of the 2-chloropropan-2-yl group, resulting in different applications and reactivity.
Propriétés
Numéro CAS |
110520-63-3 |
|---|---|
Formule moléculaire |
C4H9Cl2O2P |
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
2-chloro-2-[chloro(methoxy)phosphoryl]propane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-4(2,5)9(6,7)8-3/h1-3H3 |
Clé InChI |
GEWNLNCDIVVRNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(P(=O)(OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

